DEHP (Standard)
Description
Properties
IUPAC Name |
bis(2-ethylhexyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHLKABXJIVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4, Array | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020607 | |
| Record name | Di(2-ethylhexyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-sec-octyl phthalate | |
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| URL | https://haz-map.com/Agents/392 | |
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| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup) | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Di-sec-octyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99 | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45 | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Di-sec-octyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/392 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/144 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Impurities |
... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates. | |
| Record name | BIS(2-ETHYLHEXYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless, oily liquid | |
CAS No. |
117-81-7, 82208-43-3, 15495-94-0, 8033-53-2 | |
| Record name | DI(2-ETHYLHEXYL) PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16095 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82208-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dioctyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-ethylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14C -DEHP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dioctyl phthalate | |
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Melting Point |
-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phthalate is synthesized through the esterification reaction of phthalic anhydride with 2-ethylhexanol. The reaction is typically catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions involve heating the mixture to facilitate the esterification process, followed by neutralization, washing, decolorization, and pressure filtration to obtain the final product .
Industrial Production Methods: In industrial settings, the production of Bis(2-ethylhexyl) phthalate involves the continuous addition of 2-ethylhexanol to phthalic anhydride in the presence of an acid catalyst. The reaction mixture is then subjected to various purification steps, including neutralization with a base, washing with water, and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) phthalate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester groups in Bis(2-ethylhexyl) phthalate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Industrial Applications
Plasticizer in PVC Products
DEHP is predominantly employed as a plasticizer in PVC formulations. It is found in products such as:
- Medical Devices: DEHP is used in IV bags, tubing, and other medical equipment due to its flexibility and durability.
- Consumer Goods: Items like toys, flooring, and automotive interiors often contain DEHP to enhance their physical properties.
- Food Packaging: DEHP is utilized in food contact materials, although its use is increasingly scrutinized due to health concerns.
Table 1: Common Applications of DEHP
| Application Area | Specific Uses |
|---|---|
| Medical Devices | IV bags, tubing |
| Consumer Products | Toys, flooring, automotive interiors |
| Food Packaging | Flexible packaging materials |
Health Implications
Research has indicated that exposure to DEHP may be linked to various health issues. Studies have explored its potential carcinogenic effects and associations with reproductive toxicity.
Carcinogenic Potential
A study conducted on the A31-1-1 BALB/c-3T3 cell line assessed the carcinogenic activity of DEHP. The findings suggested that DEHP could induce cellular transformation under specific conditions, indicating a potential risk for cancer development .
Endocrine Disruption
DEHP is known to disrupt endocrine functions. A pooled analysis of multiple studies indicated that exposure to DEHP correlates with altered hormone levels in men, affecting testosterone and sex hormone-binding globulin (SHBG) levels .
Environmental Impact
DEHP's persistence in the environment poses risks not only to human health but also to wildlife. It can leach from products during use or disposal, contaminating soil and water sources.
Detection in Water Bodies
Recent studies have reported the presence of DEHP in various water bodies across Canada. The analysis highlighted that DEHP can be released from manufacturing facilities and accumulate in aquatic ecosystems .
Recent Research Findings
Recent studies have expanded our understanding of DEHP's effects beyond traditional applications:
- Antibacterial Properties: A study highlighted the antibacterial and larvicidal potential of DEHP derived from Lactiplantibacillus plantarum, suggesting possible pharmaceutical applications .
- Obesity Correlation: Research indicated that higher urinary levels of DEHP metabolites were associated with obesity in children, emphasizing the need for further investigation into dietary exposures .
Case Studies
Case Study 1: Medical Device Safety
A review analyzed the safety of medical devices containing DEHP. While these devices are essential for patient care, concerns about leaching into blood products have prompted regulatory scrutiny and calls for safer alternatives.
Case Study 2: Food Packaging Regulations
The European Union has implemented regulations limiting the use of phthalates like DEHP in food contact materials due to health risks associated with long-term exposure.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) phthalate involves several molecular targets and pathways:
PPARα Activation: The compound activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in fatty acid metabolism.
Oxidative Stress: Bis(2-ethylhexyl) phthalate induces the production of reactive oxygen species, leading to oxidative stress and potential cellular damage.
Cell Proliferation and Apoptosis: The compound can induce cell proliferation and decrease apoptosis, contributing to its potential carcinogenic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of DEHP and Common Phthalates/Alternatives
Environmental Presence and Exposure Pathways
- DEHP : Dominates indoor dust (median concentrations: 361–462 μg/g in Chinese households) and is prevalent in food packaging (e.g., aluminum-canned beer: up to 300 µg/L vs. glass: <4 µg/L) . Detected in 93.6% of dairy products in Beijing, though below regulatory limits .
- DBP/DIBP : Frequently co-occur with DEHP in dust and food (e.g., barley), with DBP posing higher reproductive risks (HQ = 2.62–5.79 in infants) .
- DEHT : Emerging as a replacement in food-contact materials due to its terephthalate structure, which reduces migration into consumables .
Toxicity Profiles
- DEHP: Metabolized to monoethylhexyl phthalate (MEHP), which suppresses ovarian aromatase, reducing estradiol production and causing anovulation in rats . Classified by IARC as a Group 2B carcinogen (downgraded to Group 3 in some evaluations) .
- DBP/DIBP : Lower molecular weight increases bioavailability, leading to higher acute toxicity (e.g., DBP’s HQ >5 in infants) .
- DINP : Primarily hepatotoxic in rodents but shows weaker endocrine effects compared to DEHP .
Analytical Detection Methods
- GC-MS/MS : Effective for detecting DEHP, DBP, and DIBP in water (LOD: 0.1–2.5 µg/kg) and food matrices .
- HPLC-UV : Validated for DEHP quantification in environmental samples with recovery rates >70% .
- Matrix Effects : QuEChERS extraction with C18 cleanup minimizes false positives in complex matrices like barley .
Regulatory and Industrial Shifts
Biological Activity
Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer in various consumer products, but its biological activity has raised significant concerns regarding its safety and health implications. This article provides a comprehensive overview of the biological activities associated with DEHP, including its antibacterial, larvicidal, and potential mutagenic properties, supported by recent research findings and case studies.
1. Antibacterial and Larvicidal Activity
Recent studies have highlighted the antibacterial and larvicidal potential of DEHP isolated from Lactiplantibacillus plantarum. The extraction and evaluation of bioactive compounds revealed that DEHP exhibits significant activity against pathogenic bacteria and mosquito larvae.
Research Findings
- Antibacterial Activity :
- Inhibition zones of 12.33 ± 0.56 mm against E. coli and 5.66 ± 1.00 mm against S. aureus were observed using disk diffusion methods.
- Larvicidal Activity :
- DEHP demonstrated 100% mortality in Culex quinquefasciatus larvae at a concentration of 250 ppm after 72 hours, with an LC50 value of 67.03 ppm.
- Acetylcholinesterase Inhibition :
- Inhibition rates were recorded at various concentrations (50 to 250 ppm), indicating a dose-dependent response.
| Concentration (ppm) | Acetylcholinesterase Inhibition (%) |
|---|---|
| 50 | 29.00 |
| 100 | 40.33 |
| 150 | 53.00 |
| 200 | 64.00 |
| 250 | 75.33 |
2. Antimutagenic Properties
DEHP has also been investigated for its antimutagenic properties, particularly its ability to inhibit mutations in bacterial strains.
Case Study Findings
- Studies indicated that DEHP could inhibit frame-shift and base pair substitution mutations in S. typhimurium strains TA98 and TA100.
- Lower dosages (2.8 and 28 µg/mL) showed a significant reduction in mutations induced by chemical agents, suggesting a potential protective effect against DNA damage.
3. Toxicological Concerns
Despite its biological activities, DEHP poses several health risks, particularly concerning liver function and carcinogenic potential.
Toxicity Studies
- Research has indicated that high levels of DEHP exposure can lead to liver disorders and are classified as potential carcinogens.
- A comparative study on subacute toxicity in rats and marmosets pointed out variations in response due to differences in metabolic activation pathways related to PPAR alpha receptor activation.
4. Regulatory Status
Due to its potential health risks, DEHP is subject to regulatory scrutiny:
- The European Union has listed DEHP under the Restriction of Hazardous Substances (RoHS) Directive due to its association with cancer risk.
- Continuous monitoring of DEHP levels in consumer products, especially food items, is critical due to its detection in various matrices.
Q & A
Q. What are the recommended safety protocols for handling DEHP in laboratory settings?
DEHP requires strict exposure controls due to its reproductive toxicity (Category 1B) and potential carcinogenicity . Key practices include:
- Engineering controls : Use fume hoods and local exhaust ventilation to limit airborne exposure .
- Personal protective equipment (PPE) : Wear neoprene gloves, Tychem® suits, and safety goggles .
- Storage : Keep in tightly sealed containers away from oxidizers, strong acids/bases, and ignition sources .
- Spill management : Evacuate the area, eliminate ignition sources, and use inert adsorbents for cleanup .
Q. How can DEHP toxicity endpoints be systematically evaluated in preclinical studies?
Toxicity testing should prioritize:
- Acute exposure : Measure LD₅₀ values (oral: 30,000 mg/kg; dermal: 25,000 mg/kg) and monitor for skin/eye irritation .
- Chronic exposure : Assess reproductive toxicity (testicular atrophy, reduced fertility) and hepatotoxicity via histopathology and serum biomarkers .
- In vitro models : Use liver (HepG2) and reproductive (Leydig) cell lines to study metabolic disruption .
Q. What analytical methods are validated for quantifying DEHP in biological and environmental samples?
Q. Which regulatory guidelines govern DEHP use in academic research?
Compliance with OSHA (29 CFR 1910.120), REACH (EC 1907/2006), and IARC (Group 2B carcinogen) is mandatory . Institutions must provide hazard communication training under the Globally Harmonized System (GHS) .
Advanced Research Questions
Q. How should experimental designs account for conflicting data on DEHP toxicity thresholds?
Discrepancies in LD₅₀ values (e.g., 25,000–30,000 mg/kg) arise from variations in exposure routes, species sensitivity, and metabolic differences . Mitigate by:
Q. What mechanistic studies clarify DEHP’s role in endocrine disruption?
Advanced approaches include:
- Receptor binding assays : Quantify DEHP’s affinity for estrogen/androgen receptors .
- Epigenetic profiling : Analyze DNA methylation changes in genes linked to reproductive development (e.g., CYP19A1) .
- Oxidative stress markers : Measure superoxide dismutase (SOD) and glutathione (GSH) levels in hepatic tissues .
Q. How can isotopic labeling (DEHP-d4) enhance metabolic pathway analysis?
DEHP-d4 enables precise tracking of absorption, distribution, and excretion in vivo:
Q. What methodologies resolve contradictions in DEHP’s ecotoxicological impact?
While DEHP is labeled "non-bioaccumulative," its degradation products (e.g., phthalic acid) persist in aquatic systems . Solutions include:
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
